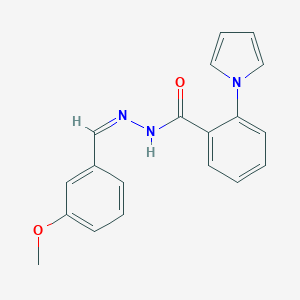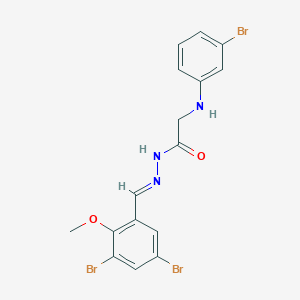![molecular formula C18H17BrN4O B449026 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an acetohydrazide moiety linked to a naphthylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole through the reaction of appropriate precursors under controlled conditions.
Acetohydrazide formation: The next step involves the reaction of the pyrazole derivative with acetohydrazide to form the intermediate compound.
Condensation reaction: Finally, the intermediate is subjected to a condensation reaction with 1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide involves its interaction with specific molecular targets. The pyrazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Naphthylmethylene derivatives: Compounds with similar naphthylmethylene groups but different substituents.
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is unique due to the combination of its pyrazole ring, bromine substitution, and naphthylmethylene-acetohydrazide linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C18H17BrN4O |
|---|---|
分子量 |
385.3g/mol |
IUPAC名 |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17BrN4O/c1-12-18(19)13(2)23(22-12)11-17(24)21-20-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+ |
InChIキー |
KGBOLSVDIYKIOY-KEBDBYFISA-N |
異性体SMILES |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)C)Br |
SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
正規SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4-bromobenzylidene)-2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448946.png)



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448955.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-iodobenzohydrazide](/img/structure/B448962.png)
![N'~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE](/img/structure/B448963.png)



![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B448968.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide](/img/structure/B448974.png)
